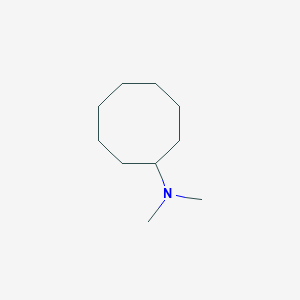
n,n-Dimethylcyclooctanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethylcyclooctanamine is an organic compound that belongs to the class of amines It is characterized by a cyclooctane ring with two methyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethylcyclooctanamine typically involves the alkylation of cyclooctanamine with methylating agents. One common method is the reaction of cyclooctanamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation of the amine group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethylcyclooctanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N,N-dimethylcyclooctanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield cyclooctylamine using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: N,N-Dimethylcyclooctanone
Reduction: Cyclooctylamine
Substitution: Various substituted cyclooctanamine derivatives
Scientific Research Applications
N,N-Dimethylcyclooctanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of N,N-Dimethylcyclooctanamine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylethylenediamine: Similar in structure but with a shorter carbon chain.
N,N-Dimethylcyclohexylamine: Similar in structure but with a six-membered ring instead of an eight-membered ring.
Uniqueness
N,N-Dimethylcyclooctanamine is unique due to its eight-membered ring structure, which imparts different steric and electronic properties compared to its six-membered ring analogs. This uniqueness makes it valuable in specific chemical reactions and applications where other compounds may not be as effective.
Properties
CAS No. |
17630-21-6 |
|---|---|
Molecular Formula |
C10H21N |
Molecular Weight |
155.28 g/mol |
IUPAC Name |
N,N-dimethylcyclooctanamine |
InChI |
InChI=1S/C10H21N/c1-11(2)10-8-6-4-3-5-7-9-10/h10H,3-9H2,1-2H3 |
InChI Key |
QKMDVMAZORRHAL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CCCCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















